Copper[ii] 2-pyrazinecarboxylate
Overview
Description
Copper(II) 2-pyrazinecarboxylate is a coordination compound with the chemical formula C₁₀H₆CuN₄O₄. It is known for its blue to gray powder, crystalline, or chunk form . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Copper(II) pyrazine-2-carboxylate, also known as Copper;pyrazine-2-carboxylate, primarily targets copper (II) ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression .
Mode of Action
The compound interacts with its targets through a tetradentate-μ3 bridging ligand, which includes three carboxylate oxygens and one nitrogen atom . The complex contains two copper (II) ions that exhibit two different coordination environments with two monoethanolamine (mea), two pyrazine-2,3-dicarboxylate (pzdc) ligands, respectively .
Biochemical Pathways
The compound’s activity is connected with the oxidative stress and redox imbalance caused by the upregulation of genes encoding superoxide dismutase (SOD2) and catalase (CAT) antioxidant enzymes . These enzymes play a critical role in protecting the cell from oxidative damage.
Result of Action
The molecular and cellular effects of Copper(II) pyrazine-2-carboxylate’s action are primarily related to its ability to induce oxidative stress and redox imbalance . This can lead to various cellular responses, including the activation of antioxidant enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) pyrazine-2-carboxylate. For instance, the presence of other ions in the environment can affect the compound’s ability to target and bind to copper (II) ions . Additionally, the pH and temperature of the environment can influence the compound’s stability and efficacy .
Preparation Methods
Copper(II) 2-pyrazinecarboxylate can be synthesized through the reaction of copper(II) salts with 2-pyrazinecarboxylic acid. One common method involves dissolving copper(II) acetate in water and adding 2-pyrazinecarboxylic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Copper(II) 2-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other molecules or ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Copper(II) 2-pyrazinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of mixed-metal coordination polymers and other complex compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: It is used in materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Copper(II) 2-pyrazinecarboxylate can be compared with other copper(II) coordination compounds such as:
- Copper(II) acetate
- Copper(II) sulfate pentahydrate
- Copper(II) trifluoromethanesulfonate
These compounds share similar coordination chemistry but differ in their specific ligands and resulting properties. Copper(II) 2-pyrazinecarboxylate is unique due to its pyrazinecarboxylate ligand, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
copper;pyrazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDQQOYHCXKRBR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)[O-].C1=CN=C(C=N1)C(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CuN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304656-23-3 | |
Record name | Copper(II) 2-pyrazinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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